1,1,1-Trichloro-2,2,3-trifluoropropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

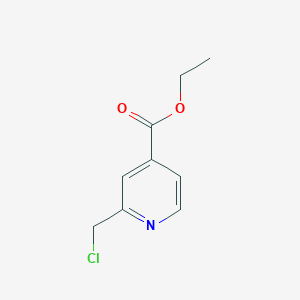

1,1,1-Trichloro-2,2,3-trifluoropropane, also known as HCFC-123 or Freon 123, is a colorless gas that is widely used as a refrigerant and as a blowing agent in the production of foam insulation. HCFC-123 is a member of the family of hydrochlorofluorocarbons (HCFCs), which are a group of compounds that have been developed as alternatives to the more harmful chlorofluorocarbons (CFCs). HCFCs have a lower ozone depletion potential than CFCs, but they are still considered to be ozone-depleting substances and are being phased out under the Montreal Protocol.

Mechanism Of Action

1,1,1-Trichloro-2,2,3-trifluoropropane is an ozone-depleting substance that contributes to the destruction of the ozone layer in the stratosphere. When released into the atmosphere, 1,1,1-Trichloro-2,2,3-trifluoropropane reacts with ozone (O3) and breaks it down into oxygen (O2) and chlorine monoxide (ClO). The chlorine monoxide can then react with other ozone molecules, creating a chain reaction that depletes the ozone layer.

Biochemical And Physiological Effects

1,1,1-Trichloro-2,2,3-trifluoropropane is not considered to be highly toxic, but it can cause irritation of the eyes, skin, and respiratory system. Long-term exposure to high concentrations of 1,1,1-Trichloro-2,2,3-trifluoropropane can cause damage to the liver, kidneys, and central nervous system. 1,1,1-Trichloro-2,2,3-trifluoropropane is also a greenhouse gas and contributes to global warming.

Advantages And Limitations For Lab Experiments

1,1,1-Trichloro-2,2,3-trifluoropropane has been used as a solvent in laboratory experiments, particularly in the electronics industry. It has several advantages over other solvents, including its low toxicity and high solvency power. However, 1,1,1-Trichloro-2,2,3-trifluoropropane is an ozone-depleting substance and is being phased out under the Montreal Protocol. Researchers are encouraged to use alternative solvents that are less harmful to the environment.

Future Directions

As 1,1,1-Trichloro-2,2,3-trifluoropropane is being phased out, researchers are exploring alternative refrigerants and blowing agents that have lower ozone depletion potential and are less harmful to the environment. Some of the alternatives being studied include hydrofluorocarbons (HFCs), hydrocarbons (HCs), and natural refrigerants such as carbon dioxide (CO2) and ammonia (NH3). There is also ongoing research into the environmental and health effects of HCFCs and their alternatives, as well as the development of new technologies for refrigeration and insulation.

Synthesis Methods

1,1,1-Trichloro-2,2,3-trifluoropropane is synthesized by reacting 1,1,1-trichloroethane with hydrogen fluoride in the presence of a catalyst. The reaction produces 1,1,1-Trichloro-2,2,3-trifluoropropane and hydrochloric acid. The process is typically carried out in a batch reactor at high pressure and high temperature.

Scientific Research Applications

1,1,1-Trichloro-2,2,3-trifluoropropane has been widely used as a refrigerant in air conditioning and refrigeration systems, as well as in foam insulation production. It has also been used as a solvent in the electronics industry. 1,1,1-Trichloro-2,2,3-trifluoropropane has been the subject of scientific research in a variety of fields, including atmospheric chemistry, toxicology, and environmental science.

properties

CAS RN |

131211-71-7 |

|---|---|

Product Name |

1,1,1-Trichloro-2,2,3-trifluoropropane |

Molecular Formula |

C3H2Cl3F3 |

Molecular Weight |

201.4 g/mol |

IUPAC Name |

1,1,1-trichloro-2,2,3-trifluoropropane |

InChI |

InChI=1S/C3H2Cl3F3/c4-3(5,6)2(8,9)1-7/h1H2 |

InChI Key |

HXUSPOJBFARDNS-UHFFFAOYSA-N |

SMILES |

C(C(C(Cl)(Cl)Cl)(F)F)F |

Canonical SMILES |

C(C(C(Cl)(Cl)Cl)(F)F)F |

synonyms |

1,1,1-Trichloro-2,2,3-trifluoropropane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)

![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate](/img/structure/B161448.png)